
2(1H)-Pyridinone, 3-bromo-4-chloro-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is a heterocyclic organic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the pyridinone ring.
Halogenation: Sequential introduction of bromine and chlorine atoms.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogens.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The pyridinone ring can be oxidized to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive functional groups.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone would depend on its specific application. Generally, it could interact with biological molecules through its functional groups, affecting molecular targets and pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyridine
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyrimidinone
Uniqueness
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
850180-81-3 |
|---|---|
分子式 |
C5H2BrClN2O3 |
分子量 |
253.44 g/mol |
IUPAC名 |
3-bromo-4-chloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2BrClN2O3/c6-3-4(7)2(9(11)12)1-8-5(3)10/h1H,(H,8,10) |
InChIキー |
OSXUCEKFUVEIOJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=O)N1)Br)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


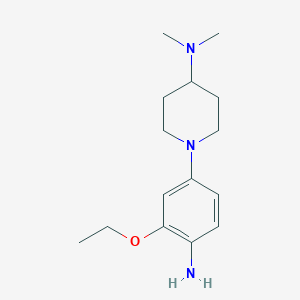

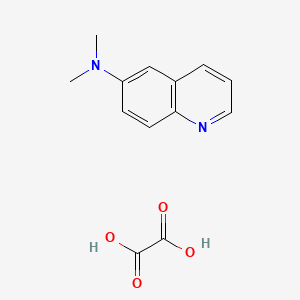


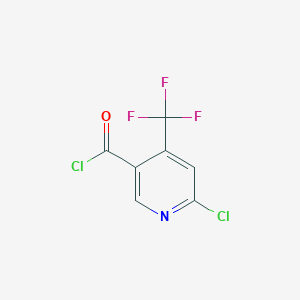
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
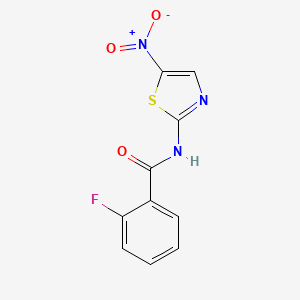
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
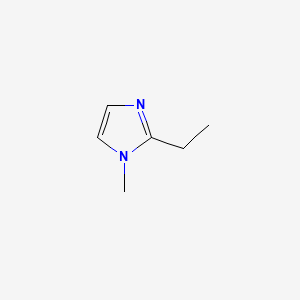
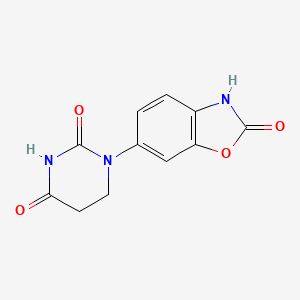
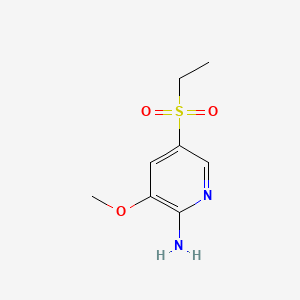
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

